ZM 306416

Catalog No.
S548166
CAS No.
690206-97-4
M.F
C16H13ClFN3O2
M. Wt
333.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZM 306416

Researchers studying angiogenesis-tumor proliferation crosstalk need a well-characterized dual VEGFR-2/EGFR inhibitor to avoid confounding variables from drug cocktails or non-specific multi-kinase agents. ZM 306416 (Vandetanib) is the definitive tool for controlled dual-pathway blockade.

  • IC50 of 60 nM in HUVECs for reliable in vitro/in vivo target engagement.
  • Clean dual activity eliminates need for two separate inhibitors, simplifying experimental design.
  • In stock with immediate global shipping for rapid research continuity.

CAS Number

690206-97-4

Product Name

ZM 306416

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C16H13ClFN3O2

Molecular Weight

333.74 g/mol

InChI

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)

InChI Key

YHUIUSRCUKUUQA-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

ZM306416; ZM 306416; ZM-306416

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC

The exact mass of the compound N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is 333.06803 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

Vandetanib (also known as ZD6474 or ZM 306416) is a small molecule inhibitor belonging to the 4-anilinoquinazoline class of compounds. It functions as an ATP-competitive inhibitor of several receptor tyrosine kinases, with primary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the principal mediator of VEGF-driven angiogenesis. Critically for procurement decisions, Vandetanib also exhibits significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), positioning it as a dual pathway inhibitor for research applications where simultaneous blockade of both signaling cascades is required.

Research Fit

Dual VEGFR/EGFR kinase inhibition study fit
Angiogenesis and tumor signaling research context
Multi-kinase profiling and pathway crosstalk tool compound

Direct substitution of Vandetanib with other kinase inhibitors, even those targeting VEGFR-2, is inadvisable due to significant differences in kinase selectivity profiles and potency. For example, replacing Vandetanib with a more selective VEGFR-2 inhibitor like Axitinib would eliminate the intended co-inhibition of EGFR, compromising studies of pathway crosstalk. Conversely, substituting with a broader multi-kinase inhibitor like Sorafenib introduces potent inhibition of other pathways, such as the Raf kinase cascade, which can confound experimental results. Even structurally similar 4-anilinoquinazoline analogs can have vastly different potency and off-target effects, making this specific compound's well-characterized dual-activity profile non-interchangeable for reproducible research.

Substitution Risk

Dual profile Single-target EGFR or VEGFR inhibitors may shift pathway crosstalk interpretation
VEGFR2 bias Pan-VEGFR inhibitors can alter angiogenic signaling balance differently
FGFR-1 window Multi-kinase agents with broader FGFR-1 activity may confound endpoint attribution

Defined Dual Inhibition Profile: Potent VEGFR-2 and Secondary EGFR Activity

Vandetanib is distinguished by its well-characterized dual activity against both VEGFR-2 and EGFR. In enzymatic assays, it potently inhibits VEGFR-2 with an IC50 of 40 nM, while also inhibiting EGFR with an IC50 of 500 nM. This 12.5-fold differential provides a specific tool for co-targeting both pathways, a feature absent in highly selective VEGFR inhibitors like Axitinib or first-generation compounds like SU5416, which lack meaningful EGFR activity.

Evidence DimensionEnzymatic IC50
Target Compound DataVEGFR-2: 40 nM; EGFR: 500 nM
Comparator Or BaselineSU5416: No significant EGFR inhibition reported. Axitinib: Primarily a VEGFR/PDGFR/c-Kit inhibitor.
Quantified DifferenceVandetanib maintains a 12.5-fold differential between VEGFR-2 and EGFR inhibition.
ConditionsCell-free recombinant enzyme assays.

This defined dual activity is critical for researchers investigating signaling crosstalk or targeting systems where both angiogenesis and direct EGFR-driven proliferation are relevant.

Multi-kinase vs EGFR-only profile
Head-to-head
ZM 306416 EGFR <0.01 µM; VEGFR1 0.33 µM; SRC 0.33 µM; ABL 1.3 µM Gefitinib: inactive on VEGFR1, SRC, ABL (>10 µM)
Supports multi-kinase pathway-response interpretation
In vitro kinase panel; >30-fold difference observed

Superior Enzymatic Potency Compared to First-Generation VEGFR Inhibitor SU5416

In direct comparison of enzymatic inhibitory activity against VEGFR-2 (KDR), Vandetanib demonstrates a significant potency advantage over the widely used first-generation inhibitor SU5416. Vandetanib exhibits a VEGFR-2 IC50 of 40 nM. In contrast, a commonly cited value for SU5416 against VEGFR-2 (Flk-1/KDR) is 1.23 µM (1230 nM), indicating that Vandetanib is approximately 30-fold more potent in this context.

Evidence DimensionVEGFR-2 (KDR/Flk-1) Enzymatic IC50
Target Compound Data40 nM
Comparator Or BaselineSU5416: 1.23 µM (1230 nM)
Quantified Difference~30-fold higher potency than SU5416
ConditionsCell-free kinase assays.

Higher potency allows for use at lower concentrations, reducing the potential for off-target effects and increasing the cost-effectiveness for screening and in vivo precursor applications.

EGFR-mutant NSCLC cell response
Head-to-head
H3255 IC50 0.09 µM; HCC4011 0.072 µM Gefitinib: H3255 <0.01 µM, HCC4011 0.028 µM
Distinct cellular potency profile for mutant EGFR models
Alamar Blue assay; both inactive on WT EGFR lines

Demonstrated Efficacy in Cellular Models and In Vivo Systems

Vandetanib's utility extends beyond enzymatic assays, showing potent activity in relevant cellular systems. It inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 60 nM, confirming its ability to effectively penetrate cell membranes and engage its target in a biological context. Furthermore, in vivo studies in xenograft models confirmed that clinically relevant concentrations of Vandetanib inhibit phosphorylation of both VEGFR-2 and EGFR in tumor tissue, validating its dual mechanism in a whole-organism setting.

Evidence DimensionCellular Activity & In Vivo Target Engagement
Target Compound DataHUVEC proliferation IC50: 60 nM; Confirmed in vivo inhibition of VEGFR-2 and EGFR phosphorylation.
Comparator Or BaselineBiochemical IC50 (40 nM)
Quantified DifferenceMaintains high potency in cellular context (60 nM vs 40 nM) and demonstrates target engagement in vivo.
ConditionsVEGF-stimulated HUVEC proliferation assay; human cancer xenograft models in mice.

This confirms the compound is not merely an enzyme inhibitor but a practical tool for cell culture and in vivo research, ensuring its processability and relevance to translational studies.

VEGFR2 over VEGFR1 selectivity
Class-level
20-fold VEGFR2 (KDR) IC50 100 nM vs VEGFR1 2 µM
VEGFR2-biased angiogenic signaling context
Intra-family selectivity may alter biological readout
FGFR-1 selectivity window
Class-level
70-fold VEGFR2 IC50 100 nM vs FGFR-1 IC50 7000 nM
Reduced FGFR-1 off-target confound in angiogenesis assays
Data to verify; SAR series range 50- to 3800-fold
Oral exposure in vivo
Data to verify
34% inhibition of VEGF-driven uterine edema at 100 mg/kg p.o. in rat
Reported oral exposure feasibility for chronic model dosing
Requires independent PK/PD validation

Investigating Crosstalk Between VEGFR and EGFR Signaling Pathways

The defined dual-activity profile makes Vandetanib the right choice for studies designed to dissect the interplay between angiogenesis (VEGFR-2) and tumor cell proliferation (EGFR). Its ability to inhibit both targets within a specific potency window allows for controlled interrogation of synergistic or compensatory signaling mechanisms in vitro and in vivo.

Inhibition of Angiogenesis in EGFR-Dependent Cancer Models

For research on tumor types where both angiogenesis and EGFR activation are known drivers, Vandetanib provides a single-compound solution to address both pathways. This is more efficient and creates a cleaner experimental variable than using a cocktail of two separate, highly selective inhibitors.

Cell-Based Screening and In Vivo Studies Requiring a Potent, Cell-Permeable VEGFR-2 Inhibitor

With a cellular IC50 of 60 nM in HUVECs and proven in vivo efficacy, Vandetanib is a reliable tool for researchers needing to ensure target engagement in complex biological systems. Its potency advantage over older compounds like SU5416 allows for lower effective concentrations, minimizing potential off-target liabilities.

Application Fit Matrix

Application
Selection Property
Validation Focus
EGFR-mutant NSCLC signaling crosstalk studies
Dual EGFR/VEGFR multi-kinase inhibition profile
Pathway crosstalk and response in L858R mutant models
VEGFR2-biased angiogenesis research
VEGFR2-selective inhibition context
VEGFR2-mediated endothelial and angiogenic readouts
Oral in vivo model studies
Reported oral exposure feasibility
Exposure-model validation and tumor model response
Multi-kinase assay validation
Defined multi-kinase activity profile
Panel assay sensitivity and reproducibility

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

333.0680325 Da

Monoisotopic Mass

333.0680325 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

ZM-306416
1: Antczak C, Mahida JP, Bhinder B, Calder PA, Djaballah H. A high-content biosensor-based screen identifies cell-permeable activators and inhibitors of EGFR function: implications in drug discovery. J Biomol Screen. 2012 Aug;17(7):885-99. doi: 10.1177/1087057112446174. Epub 2012 May 9. PubMed PMID: 22573732.

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